molecular formula C11H11NO6 B12893637 4,5,7-Trimethoxy-2-nitro-1-benzofuran CAS No. 65162-24-5

4,5,7-Trimethoxy-2-nitro-1-benzofuran

Cat. No.: B12893637
CAS No.: 65162-24-5
M. Wt: 253.21 g/mol
InChI Key: NMSQPVALXLVVQD-UHFFFAOYSA-N
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Description

4,5,7-Trimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by its three methoxy groups and a nitro group attached to the benzofuran core, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethoxy-2-nitrobenzofuran typically involves the nitration of benzofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents like nitric acid (HNO3) in the presence of acetic acid (AcOH). Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of 4,5,7-Trimethoxy-2-nitrobenzofuran may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and controlled nitration. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Trimethoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5,7-Trimethoxy-2-nitrobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,7-Trimethoxy-2-nitrobenzofuran involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4,5,7-Trimethoxy-2-nitrobenzofuran is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and facilitate its interaction with various biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65162-24-5

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

4,5,7-trimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11-6(10(7)17-3)4-9(18-11)12(13)14/h4-5H,1-3H3

InChI Key

NMSQPVALXLVVQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1OC(=C2)[N+](=O)[O-])OC)OC

Origin of Product

United States

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